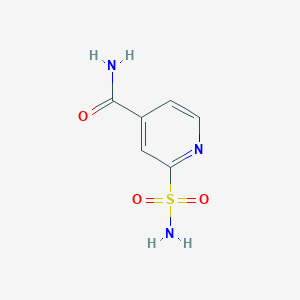

2-Sulfamoylpyridine-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O3S |

|---|---|

Molecular Weight |

201.21 g/mol |

IUPAC Name |

2-sulfamoylpyridine-4-carboxamide |

InChI |

InChI=1S/C6H7N3O3S/c7-6(10)4-1-2-9-5(3-4)13(8,11)12/h1-3H,(H2,7,10)(H2,8,11,12) |

InChI Key |

JJMBXSVLOPTMTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Sulfamoylpyridine 4 Carboxamide and Its Analogues

Direct Synthetic Approaches to 2-Sulfamoylpyridine-4-carboxamide

Direct synthetic strategies for this compound focus on the construction of the key functional groups—sulfonamide and carboxamide—onto a pre-existing pyridine (B92270) ring. These methods are often favored for their efficiency and atom economy.

Reactions of Sulfonyl Chlorides with Amino Compounds

The reaction between a sulfonyl chloride and an amine is a cornerstone of sulfonamide synthesis. In the context of this compound, this typically involves the reaction of a 2-chlorosulfonylpyridine-4-carboxamide intermediate with an appropriate amino compound. The general reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A series of new functionalized pyridines containing benzene sulfonamide derivatives have been synthesized by treating various substituted benzene sulfonyl chlorides with N-isopropyl-4-methylpyridine-2,6-diamine at room temperature in dichloromethane. This reaction typically proceeds for 2-6 hours. The resulting products are then purified by washing with water and removing the solvent under reduced pressure.

Table 1: Synthesis of Pyridine-based Sulfonamides

| Entry | Amine Compound | Sulfonyl Chloride | Product |

| 1 | N-isopropyl-4-methylpyridine-2,6-diamine | p-toluenesulfonyl chloride | N-(6-amino-4-methyl-2-pyridinyl)-N-isopropyl-4-methylbenzenesulfonamide |

| 2 | N-isopropyl-4-methylpyridine-2,6-diamine | 4-methoxybenzenesulfonyl chloride | N-(6-amino-4-methyl-2-pyridinyl)-4-methoxy-N-isopropylbenzenesulfonamide |

| 3 | N-isopropyl-4-methylpyridine-2,6-diamine | 4-chlorobenzenesulfonyl chloride | N-(6-amino-4-methyl-2-pyridinyl)-4-chloro-N-isopropylbenzenesulfonamide |

Data derived from studies on the synthesis of substituted pyridine-based sulfonamides.

Methods for Amidation and Esterification

The formation of the carboxamide group at the 4-position of the pyridine ring is another crucial step. Amidation can be achieved through various methods, including the use of coupling agents or the activation of a carboxylic acid precursor.

A general and efficient method for amidation involves the direct coupling of a carboxylic acid with an amine using a coupling agent. For instance, the peptide coupling promoted by 1,1'-carbonyldiimidazole has been found to be effective for the synthesis of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acids. uran.ua This approach allows for the combination of different pharmacophores in one molecule.

Another common strategy is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. This reaction is often carried out in the presence of a base like pyridine or a tertiary amine to scavenge the HCl produced.

Indirect Synthetic Strategies for this compound Precursors and Derivatives

Indirect synthetic routes involve the construction of the pyridine ring system with the desired functionalities already incorporated or in a form that can be readily converted to the target groups. These multistep sequences offer flexibility in introducing molecular diversity.

Utilization of Carboxylic Amine and Sulfonyl Chloride

This approach involves the synthesis of a pyridine precursor that already contains an amino group at the 2-position and a carboxylic acid or its derivative at the 4-position. The amino group can then be reacted with a sulfonyl chloride to form the sulfonamide, and the carboxylic acid can be converted to the carboxamide.

The synthesis of a series of N-heteroaryl substituted benzene sulphonamides was achieved through the simple condensation reaction of benzene sulphonyl chloride with substituted heteroaromatic amines in the presence of dry pyridine and acetone, resulting in good to excellent yields.

Solid-Phase Approaches to Sulfamoylpyridine-Carboxylic Acid Precursors

Solid-phase synthesis offers a powerful platform for the preparation of libraries of compounds for screening and optimization. wikipedia.org In the context of sulfamoylpyridine-carboxylic acid precursors, a pyridine derivative can be attached to a solid support, and the sulfonamide and carboxylic acid functionalities can be built up in a stepwise manner. This methodology simplifies purification, as excess reagents and byproducts can be washed away after each step. wikipedia.org

One approach involves attaching a suitable pyridine scaffold to a resin, followed by functionalization at the 2- and 4-positions. For example, a resin-bound aminopyridine could be reacted with a sulfonyl chloride, followed by introduction of a protected carboxylic acid at the 4-position. Cleavage from the resin would then yield the desired precursor. The use of solid-phase synthesis has been demonstrated for the preparation of sulfonimidamide pseudopeptides, highlighting its potential for creating complex sulfonamide-containing molecules.

Synthesis of Related Pyridine-Carboxamide and Sulfonamide Scaffolds

The synthetic methodologies developed for this compound are often applicable to a broader range of related pyridine-carboxamide and sulfonamide scaffolds. The versatility of the pyridine ring allows for the introduction of various substituents to modulate the electronic and steric properties of the final compounds.

For instance, a new class of functionalized pyridine-based benzothiazole and benzimidazole incorporating sulfonamide moieties has been developed. acs.org The synthesis was carried out by reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles. acs.org

Similarly, chiral linear and macrocyclic pyridine carboxamides have been prepared starting from pyridine-2,6-dicarbonyl dichloride. This precursor can be coupled with amino acid esters, and the resulting intermediates can be further functionalized to create a diverse array of complex molecules.

The synthesis of pyrazolo[4,3-c]pyridine sulfonamides has also been reported, where the pyridine ring is fused with a pyrazole (B372694) ring. These compounds were obtained through the condensation of a dienamine with various amines containing sulfonamide fragments.

Derivatization Strategies for Enhancing Molecular Complexity

The core structure of sulfonamide-carboxamides serves as a versatile scaffold for derivatization to enhance molecular complexity and modulate biological activity. A primary strategy involves amide bond formation, where a carboxylic acid precursor is coupled with a diverse range of amines using standard coupling reagents. For instance, in the synthesis of indole-2-carboxamide derivatives, indole-2-carboxylic acids are reacted with various commercially available amines using coupling agents like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). nih.gov This approach allows for the introduction of a wide array of substituents at the carboxamide nitrogen, including alkyl, aryl, and heterocyclic moieties.

Another key derivatization strategy focuses on modifying the core heterocyclic system. For indole-based analogues, the Fisher indole synthesis is a foundational method, reacting arylhydrazines with keto-acids like ethyl pyruvate to construct the indole ring system. nih.gov Subsequent modifications can be made to the indole ring itself, such as substitutions at various positions, before or after the formation of the carboxamide. For example, different substituted phenylhydrazine hydrochlorides can be used as starting materials to introduce substituents like halogens or methyl groups onto the indole scaffold. nih.gov These derivatization tactics are crucial for exploring the structure-activity relationships (SAR) of these compounds.

Parallel Synthesis and Combinatorial Chemistry Techniques for Libraries of Analogues

The exploration of structure-activity relationships for complex molecules like sulfonamide-carboxamides is greatly accelerated by the use of parallel synthesis and combinatorial chemistry. These techniques enable the rapid generation of large, organized collections, or "libraries," of structurally related compounds. A common approach involves a scaffold-based strategy where a central core, such as an indole-2-carboxylic acid or a pyrrolidine-2-carboxylic acid, is prepared in bulk. This common intermediate is then aliquoted into an array of reaction vessels.

In the next stage, a diverse set of building blocks, typically amines or other nucleophiles, are added to the individual reactors. Standardized reaction conditions, often involving automated liquid handlers and purification systems, are applied across the array to drive the formation of the final products. For example, a library of indole-2-carboxamides can be generated by coupling a single indole-2-carboxylic acid with a large set of different amines, each reaction yielding a unique analogue. nih.gov This methodical approach allows for systematic variation of specific substituents around the molecular scaffold, facilitating a comprehensive investigation of their impact on biological activity.

Synthesis from Sulfur-Containing Alpha-Amino Acids

Sulfur-containing alpha-amino acids, such as L-cysteine and L-methionine, serve as valuable chiral building blocks in organic synthesis. nih.govmdpi.com Their inherent functionality and stereochemistry can be leveraged to produce complex molecules. The synthesis of sulfonamide derivatives can originate from these natural precursors. For instance, the sulfhydryl group of cysteine or the thioether of methionine can be oxidized to form a sulfonic acid or sulfonyl chloride. This functional group is the key precursor to the sulfonamide moiety.

The general process involves the protection of the amino and carboxylic acid groups of the amino acid. The sulfur-containing side chain is then chemically transformed. For cysteine, direct oxidation can yield a cysteic acid derivative, which can be converted to a sulfonyl chloride. For methionine, oxidation can lead to methionine sulfone. This sulfonyl chloride can then be reacted with ammonia or a primary/secondary amine to form the sulfonamide. The protected amino and carboxyl groups can then be deprotected and further modified, for example, by forming a carboxamide at the C-terminus, to yield the target sulfonamide-carboxamide structure. This strategy allows for the incorporation of the natural amino acid backbone into the final molecule, often imparting specific stereochemical properties. A process for producing sulfur-containing amino acids involves reacting a sulfur-containing 2-ketocarboxylic acid with ammonia and hydrogen in the presence of a transition metal catalyst. researchgate.net

Preparation of Thiazolidine-4-Carboxamide Derivatives

Thiazolidine-4-carboxamide derivatives represent a class of heterocyclic compounds with significant biological interest. Their synthesis often begins with the reaction of an amino acid, typically cysteine, with an aldehyde or ketone to form the thiazolidine ring. The carboxylic acid group at the 4-position of the ring is a key handle for derivatization.

To prepare thiazolidine-4-carboxamide derivatives, the carboxylic acid is activated and coupled with an amine. A common laboratory method involves using coupling agents like N,N′-diisopropylcarbodiimide (DIC) in conjunction with an additive such as OxymaPure (ethyl (hydroxyimino)cyanoacetate) in a solvent like DMF. mdpi.com The reaction mixture is typically pre-activated at a low temperature (e.g., 0 °C) before the amine is added. mdpi.com This method provides high yields for a variety of carboxamide derivatives. mdpi.com The synthesis of related thiazolidine-2,4-dione derivatives has also been explored, often starting from a pre-formed thiazolidinedione ring which is then functionalized. frontiersin.orgmdpi.com For example, 2,4-dioxothiazolidine acid derivatives can be reacted with various amines using the DIC/OxymaPure coupling cocktail to give the corresponding carboxamides in high yields. mdpi.com

Table 1: Examples of Synthesized Thiazolidine-2,4-dione Carboxamide Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Starting Aldehyde | Amine Used | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1n | 4-dimethylaminobenzaldehyde | Thiazolidinedione | 90.9 | 286–289 |

| 1o | 4-(benzyloxy)salicylaldehyde | Thiazolidinedione | 88.9 | 184–188 |

| 1e | 3-hydroxy-4-methoxybenzaldehyde | Thiazolidinedione | 53.9 | 254–257 |

| 1p | 3-fluorobenzaldehyde | Thiazolidinedione | 31.4 | 169–171 |

| 17 | 3-Formylphenyl acetate | 4-Chlorophenylthiosemicarbazide | 80 | 210–212 |

| -- | 4-Formylphenyl acetate | 4-Chlorophenylthiosemicarbazide | 85 | 186–188 |

| -- | 4-Formylphenyl acetate | 2,6-Dichlorophenylthiosemicarbazide | 83 | 200–202 |

Data sourced from multiple studies on thiazolidinedione derivatives. frontiersin.orgmdpi.com

Novel Sulfonamide Pyrrolidine Carboxamide Derivatives

Recent research has focused on the synthesis of novel sulfonamide pyrrolidine carboxamide derivatives, which are hybrids of a sulfonamide group and a proline-based carboxamide. nih.govnih.govplos.org The synthesis of these compounds typically involves a multi-step sequence. A key step is the coupling of an N-sulfonylated proline derivative with an amino acid ester or an amine.

In one reported synthesis, thirty-two new drug-like sulphonamide pyrolidine carboxamide derivatives were prepared. nih.govplos.org The reaction involved coupling N-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxylic acid with various substituted anilines. This amide bond formation creates the final carboxamide linkage. The resulting compounds were characterized by various spectroscopic methods. nih.gov For example, compound 10c , N-(1-(4-methoxyphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, was obtained as a yellow solid with a 52% yield. nih.gov

Table 2: Selected Synthesized Sulfonamide Pyrrolidine Carboxamide Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Description | Yield (%) | Physical State | Melting Point (°C) |

|---|---|---|---|---|

| 10a | 1-(4-nitrophenylsulfonyl)-N-(1-oxo-1-(phenylamino)propan-2-yl)pyrrolidine-2-carboxamide | 73 | White solid | 156–158 |

| 10c | N-(1-(4-methoxyphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 52 | Yellow solid | 131–133 |

| 10d | N-(1-(4-isopropylphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 68 | Brown solid | 86–88 |

| 10e | N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 78 | White solid | 145–147 |

Data from the synthesis of novel sulphonamide pyrolidine carboxamide derivatives. nih.gov

Synthesis of Indole-2-Carboxamide Derivatives

Indole-2-carboxamides are a prominent class of analogues that have been extensively synthesized and studied. nih.govsemanticscholar.org The indole-2-carboxamide scaffold is a versatile synthetic handle for creating diversely substituted polycyclic indole structures. rsc.org The general synthetic route typically begins with the construction of the indole ring, followed by the formation of the carboxamide.

A widely used method is the Fisher indole synthesis, where a substituted arylhydrazine is reacted with ethyl pyruvate in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) to yield an ethyl indole-2-carboxylate. nih.govnih.gov This ester is then saponified, typically using sodium hydroxide, to afford the corresponding indole-2-carboxylic acid. nih.gov The final step is the coupling of this carboxylic acid with a variety of amines to produce the target indole-2-carboxamide derivatives. nih.govnih.gov This modular approach allows for the generation of a wide range of analogues by simply changing the amine coupling partner. nih.gov For instance, a series of derivatives was synthesized by coupling 5-chloro-3-methylindole-2-carboxylic acid with different phenethylamines and morpholine-containing amines. nih.gov

Table 3: Selected Synthesized Indole-2-Carboxamide Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | R1 | R4 | GI50 (µM) vs. MCF-7 |

|---|---|---|---|

| 5d | Cl | 4-morpholinophenethyl | 1.10 |

| 5e | Cl | 2-methylpyrrolidin-1-yl | 0.95 |

| 5h | Br | 4-morpholinophenethyl | 1.20 |

| 5i | Br | 4-fluorophenethyl | 1.50 |

| 5j | Br | 4-chlorophenethyl | 1.40 |

| 5k | Br | 4-bromophenethyl | 1.30 |

| Doxorubicin | (Reference) | (Reference) | 1.10 |

Data from the synthesis and antiproliferative activity of novel indole-2-carboxamide derivatives. nih.gov

Mechanistic Insights into Synthetic Reactions

Understanding the mechanisms of the reactions used to synthesize these complex molecules is crucial for optimizing reaction conditions, improving yields, and designing new synthetic pathways. ijrpr.com The formation of sulfonamides and carboxamides, while often proceeding through well-understood pathways, can be influenced by various factors.

Amide bond formation, a key step in many of these syntheses, typically proceeds via the activation of the carboxylic acid. Coupling reagents like DIC or BOP transform the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the amine. The reaction mechanism involves the formation of a tetrahedral intermediate which then collapses to form the stable amide bond.

In more complex transformations, such as transition metal-catalyzed cross-coupling reactions used for derivatization, the mechanisms are more intricate. For instance, in nickel-catalyzed cross-couplings, the discovery of additives can significantly expand the utility of the method and provide mechanistic insight. nih.gov Additives like phthalimide have been shown to stabilize key intermediates, such as Ni-aryl complexes, preventing decomposition and increasing the lifetime of the active catalyst. nih.gov Mechanistic studies, including kinetic analysis, spectroscopic techniques, and computational modeling, are essential for elucidating the roles of catalysts, reagents, and intermediates. ijrpr.comnih.gov These insights enable the development of more efficient, selective, and sustainable synthetic processes. ijrpr.com

Understanding Reaction Pathways and Intermediates

The traditional and most common method for synthesizing aryl sulfonamides involves the reaction of an arylsulfonyl chloride with a primary or secondary amine. nih.gov This nucleophilic substitution reaction is straightforward but is often limited by the availability and stability of the required sulfonyl chloride precursors. nih.govacs.org The preparation of these sulfonyl chlorides can be challenging, typically requiring harsh conditions such as electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds, which restricts the types of functional groups that can be present on the starting materials. nih.gov

Modern synthetic approaches aim to circumvent these limitations by employing multi-component reactions that assemble the sulfonamide core from more readily available starting materials. One prominent strategy involves the radical-mediated coupling of an aryl radical precursor, a sulfur dioxide (SO₂) source, and an amine. rsc.org

Key Reaction Intermediates and Pathways:

Aryl Radical Formation: The reaction is often initiated by the generation of an aryl radical from precursors like aryl halides, diazonium salts, or, more recently, phenol-derived aryl triflates. rsc.org

Sulfonyl Radical Formation: The highly reactive aryl radical rapidly adds to a sulfur dioxide surrogate, such as potassium metabisulfite (K₂S₂O₅) or DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form an arylsulfonyl radical intermediate.

Final Product Formation: This sulfonyl radical intermediate is then trapped by an amine component to form the desired C-N bond and, after subsequent steps, yields the final sulfonamide product.

These multi-component strategies are highly modular, allowing for significant variation in the aryl, sulfur, and amine components to create diverse libraries of sulfonamide compounds. rsc.org

Catalytic Approaches in Sulfonamide Synthesis

Catalysis has revolutionized sulfonamide synthesis, offering milder, more efficient, and more versatile routes compared to traditional methods. nih.govacs.org These approaches often avoid the need for pre-functionalized and sometimes unstable sulfonyl chlorides.

Photoredox and Copper Co-catalysis: A prominent modern method utilizes a synergistic combination of photoredox and copper catalysis. acs.org This dual catalytic system enables the synthesis of sulfonamides from various aryl radical precursors, an SO₂ source, and a wide range of amines, including those that are electron-deficient and typically show poor reactivity in classical methods. acs.orgthieme-connect.com The reaction proceeds under mild conditions, often at room temperature and open to the air, highlighting its practicality and broad applicability. acs.org

Palladium-Catalyzed Synthesis: Palladium catalysis offers another powerful tool for constructing sulfonamides. One such method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov This process allows for the synthesis of arylsulfonyl chlorides under mild conditions with significant functional group tolerance. The resulting sulfonyl chloride intermediates can then be directly reacted with an amine in the same pot to produce the final sulfonamide product. nih.gov Another palladium-catalyzed approach is the three-component coupling of sulfuric chloride, an amine, and a boronic acid, which leverages Suzuki-Miyaura coupling principles to form diverse sulfonamides. researchgate.net

Table 1: Comparison of Catalytic Methods in Sulfonamide Synthesis

| Catalytic System | Precursors | Key Advantages | Conditions |

|---|---|---|---|

| Photoredox/Copper | Aryl radical precursors, SO₂ source, Amines | High functional group tolerance, effective for electron-deficient amines, single-step process. acs.orgthieme-connect.com | Room temperature, visible light, air. acs.org |

| Palladium | Arylboronic acids, SO₂Cl₂, Amines | Mild conditions, avoids harsh reagents, good functional group tolerance. nih.gov | Varies, often mild heating. |

Characterization Techniques in Synthesis

The confirmation of the chemical structure of newly synthesized compounds like this compound is a critical step in the research and development process. A suite of analytical techniques is employed to unambiguously determine the identity, purity, and three-dimensional arrangement of the molecule. These methods provide complementary information that, when combined, offers a complete picture of the synthesized compound. nih.govresearchgate.net

Spectroscopic Confirmation of Synthesized Structures

Spectroscopy is the cornerstone of molecular characterization in synthetic chemistry. nih.govresearchgate.net By probing the interaction of molecules with electromagnetic radiation, various spectroscopic techniques can elucidate different aspects of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR are arguably the most powerful tools for structural determination.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ), integration (number of protons), and splitting pattern (multiplicity) are key parameters. For a molecule like this compound, distinct signals would be expected for the protons on the pyridine ring and the protons of the amide and sulfonamide NH groups.

¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule and their electronic environment.

Mass Spectrometry (MS): This technique provides the precise molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations (stretching, bending) of specific bonds. For this compound, key vibrational bands would confirm the presence of N-H bonds (in the amide and sulfonamide), C=O (carbonyl) of the amide, and the S=O bonds of the sulfonamide group.

Table 2: Expected Spectroscopic Data for a Hypothetical Pyridine Sulfonamide Structure

| Technique | Feature | Expected Observation | Structural Information Gained |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~7.5-9.0 ppm | Aromatic protons on the pyridine ring. |

| ~7.0-8.0 ppm | Protons of the -NH₂ groups (can be broad). | ||

| ¹³C NMR | Chemical Shift (δ) | ~160-170 ppm | Carbonyl carbon (C=O) of the amide. |

| ~120-150 ppm | Carbons of the pyridine ring. | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3200 cm⁻¹ | N-H stretching vibrations (amide and sulfonamide). |

| ~1680 cm⁻¹ | C=O stretching vibration (amide). | ||

| ~1350 & 1150 cm⁻¹ | Asymmetric and symmetric S=O stretching (sulfonamide). |

| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ | Calculated m/z | Confirms the molecular weight and formula. |

Computational and Theoretical Investigations of 2 Sulfamoylpyridine 4 Carboxamide

Quantum Chemical Calculations for Structural Elucidation and Electronic Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-Sulfamoylpyridine-4-carboxamide at the molecular level. These methods, including Density Functional Theory (DFT) and ab initio calculations, are pivotal for elucidating its three-dimensional structure and electronic characteristics.

Density Functional Theory (DFT) Applications in Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the molecular geometry and vibrational frequencies of sulfonamide derivatives. nih.govnih.gov By employing methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can obtain an optimized molecular structure. nih.gov This process allows for a detailed analysis of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation. indexcopernicus.com

Vibrational analysis using DFT helps in assigning the characteristic vibrational modes observed in experimental infrared (IR) and Raman spectra. nih.gov Theoretical spectra are often generated and compared with experimental data, with scaling factors applied to the calculated frequencies to improve agreement. nih.gov This comparison aids in the accurate assignment of spectral bands to specific molecular motions, such as stretching and bending of functional groups.

For instance, in related sulfonamide structures, DFT calculations have been used to identify the stretching vibrations of the S=O and C=O groups, which are key functional groups in this compound. The positions of these bands in the calculated spectra can confirm the molecular structure and provide information about intermolecular interactions, such as hydrogen bonding. nih.gov

Ab Initio Methods for Electronic Structure

Ab initio quantum chemistry methods, while computationally more intensive than DFT, provide a highly accurate description of the electronic structure of molecules. These methods are used to calculate fundamental electronic properties that govern the reactivity and interaction of this compound. Key properties investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter for determining the chemical stability and reactivity of the molecule. mdpi.com

Natural Bond Orbital (NBO) analysis, an ab initio method, is employed to study hyperconjugative interactions and charge delocalization within the molecule. mdpi.com This analysis provides insights into the stability of the molecule arising from electron delocalization between occupied and unoccupied orbitals. Furthermore, these calculations can predict the distribution of electron density and identify chemically active regions of the molecule. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations provide valuable information about its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules. dovepress.comnih.gov

These simulations can reveal the preferred conformations of the molecule in different environments and the energetic barriers between different conformational states. researchgate.netresearchgate.net By analyzing the trajectories of the atoms over the simulation period, researchers can identify stable conformations and understand how the molecule might adapt its shape upon binding to a target.

MD simulations are also crucial for studying intermolecular interactions, particularly hydrogen bonding, which plays a significant role in the behavior of sulfonamides. nih.govdovepress.com The simulations can quantify the strength and dynamics of hydrogen bonds between the sulfamoyl and carboxamide groups of the molecule and surrounding water molecules or amino acid residues in a protein binding site. dovepress.com This information is vital for understanding the molecule's solubility, stability, and mechanism of action at a molecular level.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.govnih.gov This technique is instrumental in drug discovery and development for predicting the binding mode and affinity of compounds like this compound to their biological targets. nih.gov

Prediction of Binding Affinities and Modes

Molecular docking simulations are widely used to predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), of a ligand to its receptor. nih.govnih.gov A lower binding energy generally indicates a more stable and favorable interaction. These predictions help in ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov

The primary assumption in docking is that the binding free energy can be approximated by the scoring function's estimation of the system's internal energy for various conformations. nih.gov The accuracy of these predictions depends on both the sampling algorithm, which explores different binding poses, and the scoring function, which evaluates the fitness of each pose. nih.gov For this compound, docking studies can predict how it fits into the active site of a target enzyme, for example, by forming specific interactions with the protein. nih.govnih.gov The predicted binding mode provides a three-dimensional representation of the ligand-target complex, highlighting the key interactions responsible for binding. nih.govchemrxiv.orgresearchgate.netchemrxiv.org

Identification of Key Interacting Residues in Biological Targets

A crucial outcome of molecular docking studies is the identification of key amino acid residues in the biological target that interact with the ligand. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the sulfamoyl and carboxamide groups are likely to form hydrogen bonds with polar residues in the binding site, while the pyridine (B92270) ring can engage in pi-stacking or hydrophobic interactions. nih.gov

By visualizing the docked complex, researchers can pinpoint which residues form these critical contacts. nih.gov This information is invaluable for understanding the molecular basis of the ligand's activity and for designing new derivatives with improved potency and selectivity. For instance, if a particular hydrogen bond is identified as being crucial for binding, modifications can be made to the ligand to strengthen this interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.gov These models are instrumental in modern drug discovery, enabling the prediction of a molecule's behavior and guiding the rational design of new, more potent analogues. For derivatives of this compound, QSAR and QSPR studies are pivotal in understanding the structural requirements for their biological targets, such as c-Jun N-terminal kinases (JNK) or carbonic anhydrases. researchgate.netnih.gov

A pharmacophore represents the three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov The development of predictive pharmacophore models for analogues of this compound is a key step in identifying novel, active compounds through virtual screening. pharmacophorejournal.com These models are constructed by identifying common chemical features among a series of active molecules. pharmacophorejournal.com

For pyridine and carboxamide-containing compounds, typical pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. pharmacophorejournal.comnih.gov For instance, a five-point pharmacophore model was successfully developed for a series of 2-phenylpyrimidine (B3000279) analogues acting as phosphodiesterase 4B (PDE4B) inhibitors. nih.gov Similarly, a four-point model for cyclooxygenase inhibitors identified one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings as critical features. pharmacophorejournal.com

The process involves aligning a training set of molecules and identifying common features that are hypothesized to be crucial for binding to the biological target. pharmacophorejournal.com The resulting pharmacophore model can then be used as a 3D query to search large chemical databases for new molecules that match the required spatial arrangement of features, a process known as ligand-based drug design. nih.govpharmacophorejournal.com The quality of a pharmacophore model is often validated by its ability to predict the activity of a separate test set of compounds and its performance in enrichment studies. nih.gov

Table 1: Common Pharmacophoric Features in Drug Design

| Feature | Abbreviation | Description | Potential Role in this compound |

|---|---|---|---|

| Hydrogen Bond Acceptor | HBA / A | An electronegative atom (typically O or N) that can accept a hydrogen bond. | The oxygen and nitrogen atoms in the sulfamoyl and carboxamide groups. |

| Hydrogen Bond Donor | HBD / D | A hydrogen atom attached to an electronegative atom. | The NH₂ protons of the sulfamoyl and carboxamide groups. |

| Hydrophobic Group | H / Hyd | A non-polar group that forms favorable interactions with non-polar regions of the target. | The pyridine ring. |

| Aromatic Ring | AR / R | A planar, cyclic, conjugated ring system. | The pyridine ring, which can engage in π-π stacking interactions. |

| Positive Ionizable | PI | A group that is likely to be protonated at physiological pH. | The pyridine nitrogen, depending on the local environment. |

| Negative Ionizable | NI | A group that is likely to be deprotonated at physiological pH. | The sulfamoyl group under certain conditions. |

Spectral-Structure Activity Relationship (S-SAR) analysis is a novel QSAR model presented as an algebraic alternative to traditional multi-regression methods. mdpi.comresearchgate.net This technique interprets structural descriptors as vectors in a data space, which are then mapped into an orthogonal space. mdpi.com The final S-SAR equation is expressed in a determinant form. researchgate.net

A key advantage of the S-SAR framework is the introduction of the "spectral norm" as a robust substitute for the standard correlation factor (R²). mdpi.com This allows for the systematic design and ranking of various SAR models through a "minimal spectral path" rule, which helps to hierarchically identify the most influential structural features on biological activity. mdpi.comresearchgate.net

While specific S-SAR studies on this compound have not been reported, the methodology offers a powerful approach for its future design. By applying S-SAR, researchers could:

Analyze a series of this compound analogues to create a hierarchical model of activity.

Use the spectral norm to quantify the contribution of different substituents on the pyridine ring or modifications to the carboxamide and sulfamoyl groups.

Guide the synthesis of new analogues by prioritizing modifications predicted to have the greatest positive impact on activity, based on the minimal spectral path principle. mdpi.com

This approach could lead to a more unified and mechanistically informative model of the chemical-biological interactions of this class of compounds. mdpi.com

The predictive power of any QSAR model relies on the selection of appropriate molecular descriptors. nih.gov These are numerical values that characterize specific properties of a molecule. For pyridine carboxamide derivatives and related sulfonamides, a wide range of descriptors have been employed to build predictive models for various biological activities, including kinase inhibition and antihypertensive effects. researchgate.netresearchgate.net

In a 2D-QSAR study on aminopyridine, anilinopyrimidine, and 2-pyridine carboxamide-based JNK inhibitors, molecular topological and quantum chemical descriptors were calculated to construct predictive models. researchgate.net For other related heterocyclic compounds, studies have shown that antihypertensive activity is correlated with descriptors such as H-count, slogp (a measure of lipophilicity), electro-topological state indices (e.g., SssCH2E-index), and simple counts of specific atoms like chlorine or fluorine. researchgate.net

These descriptors can be broadly categorized:

Topological Descriptors: Describe the atomic connectivity and branching of a molecule (e.g., Chi indices). researchgate.net

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, describing electronic properties like partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO). researchgate.net

Physicochemical Descriptors: Represent properties like lipophilicity (logP), molar refractivity, and polar surface area.

Steric and Electrostatic Descriptors: Quantify the three-dimensional shape and charge distribution of the molecule. researchgate.net

The analysis of these descriptors reveals that factors like molecular shape, branching, and the presence of specific functional groups are crucial for the biological activity of pyridine carboxamide derivatives. researchgate.netresearchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR for Pyridine Derivatives

| Descriptor Type | Example Descriptor | Information Provided | Reference |

|---|---|---|---|

| Physicochemical | SlogP | Lipophilicity / Water-octanol partition coefficient | researchgate.net |

| Topological | chi5chain | Molecular connectivity and branching | researchgate.net |

| Electronic | T_C_F_5 | Count of Carbon-Fluorine fragments separated by 5 bonds | researchgate.net |

| Electronic | SssOE-index | Electro-topological state of ether oxygen atoms | researchgate.net |

| Constitutional | H-count | Total number of hydrogen atoms | researchgate.net |

| Quantum Chemical | Dipole Moment (µ) | Overall polarity of the molecule | researchgate.net |

Computational Approaches in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate complex reaction mechanisms that are difficult to probe experimentally. chemrxiv.orgresearchgate.net Understanding the reactivity of the functional groups in this compound, especially the sulfamoyl moiety, is crucial for optimizing its synthesis and understanding its potential metabolic pathways or covalent interactions.

Recent DFT studies have provided a comprehensive picture of the mechanisms behind the reaction of elemental sulfur and polysulfides with nucleophiles. chemrxiv.org These reactions are relevant to the chemistry of the sulfamoyl group. The calculations explored pathways proposed decades ago, such as the Foss-Bartlett hypothesis, which involves a nucleophilic attack on the sulfur chain. researchgate.net

Key findings from these computational investigations include:

Unimolecular Decomposition: For many polysulfide intermediates, which can be formed from the reaction of sulfamoyl groups, unimolecular decomposition pathways (either through cyclization or other rearrangements) have the lowest activation barriers. This suggests that such intermediates are often highly transient. chemrxiv.org

Bimolecular Pathways: Other pathways, such as direct nucleophilic attack or scrambling reactions, can also occur, particularly for shorter polysulfide chains or at different nucleophile concentrations. chemrxiv.org

Solvent Effects: The use of a solvent model (SMD) in the calculations is critical for obtaining accurate results that reflect reaction conditions in solution. chemrxiv.org

By applying similar DFT-based approaches, researchers can model the synthesis of this compound, predict potential byproducts, and understand the stability and reactivity of its sulfamoyl group towards biological nucleophiles, offering insights into its mechanism of action or potential toxicities.

High-Throughput Virtual Screening for Potential Ligands

High-Throughput Virtual Screening (HTVS) is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method is a cost-effective and rapid alternative to experimental high-throughput screening. acs.org Given that the sulfonamide group is a classic zinc-binding pharmacophore, a primary application of HTVS for compounds like this compound is the discovery of carbonic anhydrase inhibitors. nih.govnih.gov

A typical HTVS workflow is a hierarchical filtering cascade designed to progressively reduce a large initial library (often containing millions of compounds) to a small, manageable number of promising candidates for experimental testing. acs.org

A representative HTVS strategy involves several key steps:

Library Preparation: A large compound database, such as ZINC, is selected. nih.gov Initial filtering may be applied based on desirable drug-like properties (e.g., Lipinski's Rule of Five). acs.org

Pharmacophore Matching: A pharmacophore model, derived from known inhibitors or the target's binding site, is used as a rapid 3D search query to select compounds with the correct arrangement of essential features. nih.govacs.org

Molecular Docking: The hits from the pharmacophore screen are then "docked" into the binding site of the target protein (e.g., human carbonic anhydrase II). Docking algorithms predict the preferred orientation and conformation of the ligand in the binding pocket and assign a score based on the predicted binding affinity. nih.gov This is often done in stages, from lower precision (Standard Precision) to higher precision (Extra Precision) docking. nih.gov

Scoring and Reranking: The docked compounds are scored and ranked. Sometimes, molecular similarity to known potent ligands is used to rerank the hits. acs.org

Final Selection: The top-scoring candidates are visually inspected for sensible binding modes and interactions with key residues in the active site before being selected for acquisition and in vitro biological testing. nih.gov

This approach has been successfully used to identify novel, potent carbonic anhydrase inhibitors with diverse chemical scaffolds, including non-sulfonamide inhibitors, demonstrating the power of HTVS in lead discovery. nih.govrsc.org

Structure Activity Relationship Sar Studies of 2 Sulfamoylpyridine 4 Carboxamide Derivatives

Modulation of Molecular Scaffolds for Biological Activity Optimization

The core scaffold of a molecule is a fundamental determinant of its biological activity. In the realm of medicinal chemistry, the strategic modification or "scaffold hopping" of a lead compound is a common and effective strategy to discover novel chemotypes with improved properties. For instance, in the development of M4 positive allosteric modulators (PAMs), a scaffold hopping approach led to the discovery of a novel 2,4-dimethylquinoline (B72138) carboxamide core. semanticscholar.org This new scaffold demonstrated M4 PAM activity and good central nervous system penetration without the need for an amino moiety, which had been associated with poor solubility and other undesirable properties in previous thieno[2,3-b]pyridine (B153569) cores. semanticscholar.org

Similarly, the combination of different heterocyclic rings with the pyridine (B92270) carboxamide motif can significantly impact biological outcomes. Studies on pyridine carboxamide and carbothioamide derivatives have shown that these scaffolds can be synthesized via condensation reactions to create a library of compounds for biological screening. Current time information in Bangalore, IN. This approach allows for the exploration of a wide chemical space to identify scaffolds with optimal activity.

Impact of Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on the 2-sulfamoylpyridine-4-carboxamide scaffold are critical in determining the potency and selectivity of its derivatives. The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can profoundly influence the interaction of the molecule with its biological target.

In a series of pyridine carboxamide and carbothioamide derivatives investigated as urease inhibitors, the electronic nature of the substituents on the pyridine ring played a significant role. Current time information in Bangalore, IN. For example, an electron-donating methyl (CH₃) group at the ortho position of the pyridine ring of a carbothioamide resulted in an IC₅₀ value of 6.41 ± 0.023 µM, while the corresponding carboxamide showed an IC₅₀ of 3.41 ± 0.011 µM. Current time information in Bangalore, IN. Conversely, a chlorine (Cl) atom, which is electron-withdrawing, at the meta position of the pyridine ring of a carbothioamide led to the most potent inhibition with an IC₅₀ value of 1.07 ± 0.043 µM. Current time information in Bangalore, IN. The presence of other electron-withdrawing groups like bromine (Br), methoxy (B1213986) (OCH₃), and fluorine (F) at the ortho position also conferred selective inhibition against urease. Current time information in Bangalore, IN.

The following table summarizes the effect of different substituents on the urease inhibitory activity of pyridine carboxamide and carbothioamide derivatives.

| Derivative Type | Substituent | Position | IC₅₀ (µM) |

| Carbothioamide | CH₃ | ortho | 6.41 ± 0.023 |

| Carboxamide | CH₃ | ortho | 3.41 ± 0.011 |

| Carbothioamide | Cl | meta | 1.07 ± 0.043 |

| Carboxamide | Cl | meta | 4.07 ± 0.003 |

| Carbothioamide | Br | ortho | 3.13 ± 0.034 |

| Carboxamide | Br | ortho | 14.49 ± 0.067 |

| Carbothioamide | OCH₃ | ortho | 4.21 ± 0.022 |

| Carboxamide | OCH₃ | ortho | 5.52 ± 0.072 |

| Carbothioamide | F | ortho | 4.93 ± 0.012 |

| Carboxamide | F | ortho | 5.96 ± 0.005 |

Stereochemical Considerations in this compound Analogues

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a crucial factor in determining the biological activity of chiral compounds. The interaction between a drug molecule and its biological target, which is often a protein or enzyme, is highly specific and dependent on the spatial orientation of the interacting functional groups.

In the context of sulfonamide derivatives, stereochemistry has been shown to be a key determinant of their anticancer activity. For example, in a series of novel carbazole (B46965) sulfonamide derivatives, specific stereoisomers exhibited potent antiproliferative activity. psu.edu Compounds 7 and 15 from this study demonstrated strong potency with IC₅₀ values ranging from 0.81 to 31.19 nM against five different cancer cell lines. psu.edu Further mechanistic studies revealed that these compounds bind to the colchicine (B1669291) site in tubulin, leading to the disruption of microtubule polymerization, cell cycle arrest at the G2/M phase, and ultimately apoptosis. psu.edu The specific stereochemical configuration of these molecules is critical for their precise fit into the colchicine binding pocket. This highlights the importance of controlling stereochemistry during the synthesis of this compound analogues to achieve the desired biological effect.

Relationship between Chemical Structure and Enzyme Inhibition Profiles

The chemical structure of a molecule dictates its enzyme inhibition profile, including its potency and selectivity. The this compound scaffold contains functional groups that can interact with various amino acid residues within the active site of an enzyme.

For instance, in the development of inhibitors for human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), a series of sulfamoyl-benzamide derivatives were synthesized and evaluated. nih.gov The inhibition profiles of these compounds were highly dependent on their substitution patterns. The compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as the most potent inhibitor of h-NTPDase1, with an IC₅₀ value of 2.88 ± 0.13 μM. nih.gov In contrast, other derivatives showed selectivity for different isoforms. For example, 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzoic acid was a selective and potent inhibitor of h-NTPDase8 with an IC₅₀ of 0.28 ± 0.07 μM. nih.gov

Molecular docking studies of these potent inhibitors revealed significant interactions with the amino acid residues in the active sites of the respective h-NTPDase isoforms, providing a structural basis for their inhibitory activity and selectivity. nih.gov These findings underscore the direct relationship between the chemical structure of the inhibitor and its enzyme inhibition profile, a principle that is directly applicable to the design of novel this compound-based enzyme inhibitors.

| Compound | Target Enzyme | IC₅₀ (µM) |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | sub-micromolar |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | sub-micromolar |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | sub-micromolar |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |

Biological Targets and Enzyme Inhibition by 2 Sulfamoylpyridine 4 Carboxamide and Its Analogues

Inhibition of Bacterial Enzymes

While direct studies on 2-Sulfamoylpyridine-4-carboxamide are limited, its structural motifs, namely the pyridine (B92270) carboxamide and sulfonamide groups, are present in various known inhibitors of essential bacterial enzymes.

DNA Gyrase Inhibition Studies

DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, making it a validated target for antibiotics. brc.hu Inhibitors of DNA gyrase can be broadly categorized, with some targeting the GyrA subunit and others, like novobiocin, targeting the ATPase site on the GyrB subunit. brc.hunih.gov

Although no specific studies on the direct inhibition of DNA gyrase by this compound are available, the pyrrolamide class of DNA gyrase inhibitors shares a carboxamide moiety. rsc.org These N-phenylpyrrolamides have demonstrated potent inhibition of Escherichia coli DNA gyrase with IC₅₀ values in the low nanomolar range (2–20 nM). rsc.org For instance, certain N-phenylpyrrolamide derivatives show significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Enterococcus faecalis. rsc.org Another class, the 2-aminobenzothiazole-based DNA gyrase B inhibitors, have also shown low nanomolar inhibition of the enzyme (IC₅₀ < 10 nM). medchemexpress.com These findings suggest that the carboxamide group can be a key pharmacophore for DNA gyrase inhibition, warranting investigation into pyridine-based carboxamides like this compound.

Table 1: DNA Gyrase Inhibitory Activity of Analogue Compounds

| Compound Class | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| N-phenylpyrrolamides | E. coli DNA gyrase | 2–20 nM | rsc.org |

Carbonic Anhydrase Inhibition (e.g., hCA I, II, IX, XII, MscCAγ)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications. wikipedia.orgdrugbank.comnih.gov Sulfonamides are a well-established class of carbonic anhydrase inhibitors. drugbank.com

While direct inhibitory data for this compound against specific carbonic anhydrase isoforms is not documented, related compounds containing sulfonamide and carboxamide moieties have been studied. For example, a series of pyrazole- and pyridazinecarboxamide-containing benzenesulfonamides have shown isoform-selective inhibition of human carbonic anhydrases (hCA) I, II, IX, and XII. nih.gov The inhibitory constants (Ki) for these compounds against hCA II ranged from 3.3 to 866.7 nM. nih.gov The presence of a carboxamide group in conjunction with a sulfonamide appears to be crucial for this activity. nih.gov Given that this compound contains both a sulfamoyl (a type of sulfonamide) and a carboxamide group, it is plausible that it could exhibit inhibitory activity against various carbonic anhydrase isoforms.

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids. iiab.mewikipedia.org Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA). wikipedia.orgebi.ac.uknih.gov This inhibition leads to a bacteriostatic effect by preventing bacterial cell division. iiab.mewikipedia.org

There are no specific studies detailing the inhibition of DHPS by this compound. However, as a compound containing a sulfamoyl group (a sulfonamide derivative), it belongs to the class of molecules known to inhibit DHPS. wikipedia.orgnih.gov The clinical utility of sulfonamides has been compromised by the emergence of resistance, which has spurred the development of new DHPS inhibitors. nih.govnih.gov The investigation of novel sulfonamide-containing compounds like this compound could be a viable strategy to overcome existing resistance mechanisms.

Antiparasitic Activity and Target Identification

Analogues of this compound have demonstrated activity against various parasites, suggesting potential therapeutic applications in this area.

Plasmodium Parasite Protease Inhibition (e.g., Falcipain-2, N-myristoyltransferase)

Malaria, caused by Plasmodium parasites, remains a significant global health issue. nih.gov The parasite relies on various proteases for its survival, making them attractive drug targets. nih.gov

Falcipain-2: This cysteine protease is involved in the degradation of hemoglobin in Plasmodium falciparum. nih.gov Inhibition of falcipain-2 is a promising strategy for antimalarial drug development. nih.govnih.gov While direct inhibition by this compound has not been reported, various chemotypes, including those with amide functionalities, have been identified as falcipain-2 inhibitors. nih.gov

N-myristoyltransferase (NMT): This enzyme catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a subset of proteins. This modification is crucial for the function of numerous proteins involved in signal transduction and other cellular processes. nih.gov Inhibition of NMT has been explored as a potential therapeutic strategy in various diseases, including cancer and viral infections. nih.govnih.gov The inhibitory efficacy of certain compounds against NMT has been shown to be stereospecific. nih.gov While specific data for this compound is unavailable, the exploration of small molecule inhibitors against Plasmodium falciparum NMT is an active area of research.

Anti-amoebic Activity against Pathogenic Organisms (e.g., Naegleria fowleri)

Naegleria fowleri, often referred to as the "brain-eating amoeba," is the causative agent of primary amoebic meningoencephalitis (PAM), a rare but highly fatal infection of the central nervous system. nih.govnih.gov

Recent studies have highlighted the anti-amoebic potential of carboxamide derivatives that also contain a sulfamoyl moiety. nih.gov In a study assessing activity against pathogenic N. fowleri, several such derivatives were found to significantly reduce the viability of the amoeba. nih.gov Two notable derivatives, designated as 1j and 1k in the study, demonstrated potent anti-amoebic effects with IC₅₀ values of 24.65 μM and 23.31 μM, respectively. nih.gov Importantly, these compounds exhibited limited cytotoxicity against human cerebral microvascular endothelial cells, suggesting a degree of selectivity. nih.gov These findings indicate that the combination of a carboxamide and a sulfamoyl group, as found in this compound, is a promising scaffold for the development of new therapeutics against N. fowleri. nih.gov

Table 2: Anti-amoebic Activity of Sulfamoyl-Carboxamide Analogues against N. fowleri

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Analogue 1j | 24.65 | nih.gov |

Anticoccidial Activity (e.g., Eimeria tenella)

While direct studies on "this compound" and its specific anticoccidial activity against Eimeria tenella are not extensively detailed in the available research, the broader class of sulfonamides, to which this compound belongs, has a long-standing history in the control of coccidiosis. The mechanism of action for sulfonamides, in general, involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in protozoa like Eimeria. By blocking this pathway, sulfonamides disrupt the parasite's ability to replicate and thrive. The structural components of this compound, namely the sulfamoyl and pyridine carboxamide moieties, are features found in various compounds with demonstrated biological activities, suggesting a potential for interaction with parasitic enzyme systems. Further targeted research is necessary to specifically elucidate the efficacy and mechanism of this compound against Eimeria tenella.

Antiviral Research and Target Identification

The pyridine and carboxamide motifs present in this compound are common in compounds explored for antiviral properties. Research into its analogues has identified potential inhibitory effects against various viral targets.

Inhibition of Viral Replication Pathways (e.g., RNA viruses)

Analogues of this compound have been investigated for their ability to interfere with the replication of RNA viruses. The core structures are often designed to mimic natural substrates or to bind to allosteric sites on viral enzymes that are essential for the replication process. For instance, derivatives containing the pyridine ring are known to target viral polymerases, enzymes that are critical for the synthesis of viral RNA. The sulfamoyl group can enhance binding affinity and solubility, potentially increasing the compound's effectiveness. While specific data on this compound is limited, the chemical scaffolds it contains are a key area of focus in the development of broad-spectrum antiviral agents.

Protease Inhibition in Viral Systems (e.g., HIV Nucleocapsid protein, COVID-19 main protease)

Proteases are a vital class of enzymes for viral maturation and proliferation, making them a prime target for antiviral therapies. The nucleocapsid protein of HIV, for example, is involved in several stages of the viral life cycle, including reverse transcription and integration. Compounds that can disrupt its function have therapeutic potential.

Similarly, the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, is essential for processing viral polyproteins into functional units. The pyridine-4-carboxamide structure is a key component in several inhibitors designed to fit into the active site of these proteases. The sulfamoyl group can form crucial hydrogen bonds within the enzyme's binding pocket, enhancing inhibitory activity. The exploration of this compound and its derivatives in this context is an active area of research.

Enzyme Inhibition in Inflammatory Pathways

The structural features of this compound suggest its potential as a modulator of enzymes involved in inflammatory processes.

Cyclooxygenase (COX-1/COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade as they are responsible for the conversion of arachidonic acid into prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and/or COX-2. The sulfonamide group is a well-known pharmacophore found in selective COX-2 inhibitors. The pyridine ring and carboxamide linkage in this compound could contribute to its binding affinity and selectivity for these enzymes. The specific inhibitory profile of this compound against COX-1 and COX-2 would determine its potential as an anti-inflammatory agent with a potentially favorable gastrointestinal safety profile if it shows selectivity for COX-2.

Modulation of Inflammatory Mediators

Beyond direct enzyme inhibition, this compound and its analogues may also influence inflammatory pathways by modulating the expression and activity of various inflammatory mediators. This can include the downregulation of prostaglandin (B15479496) E2 (a product of the COX pathway), inducible nitric oxide synthase (iNOS), which produces nitric oxide, a key inflammatory molecule, and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and various interleukins. Furthermore, these compounds could potentially interfere with signaling pathways like that of nuclear factor κB (NF-κB), a transcription factor that plays a central role in regulating the inflammatory response. The ability to modulate these multiple targets could provide a broad anti-inflammatory effect.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.govnih.gov This membrane-associated zinc enzyme catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce fatty acid ethanolamides (FAEs). nih.gov The FAEs are a diverse group of lipid mediators that act on various receptors, including cannabinoid receptors, peroxisome proliferator-activated receptor-α (PPAR-α), and transient receptor potential (TRP) channels. nih.gov Given the role of NAEs in various physiological processes, including inflammation, pain, and neuroprotection, inhibitors of NAPE-PLD are of significant interest as potential therapeutic agents. nih.govnih.gov

The discovery of small-molecule inhibitors for NAPE-PLD has been a focus of research to better understand the enzyme's function and its role in pathological conditions. nih.govnih.gov Structural studies of human NAPE-PLD have revealed a homodimeric structure with a hydrophobic cavity that serves as an entry point for its NAPE substrate to access the binuclear zinc active site. rcsb.org This structural information has been instrumental in the rational design of inhibitors.

One of the first identified small-molecule inhibitors of NAPE-PLD is the quinazoline (B50416) sulfonamide derivative, ARN19874. nih.gov Structure-activity relationship (SAR) studies on this class of compounds have highlighted the critical role of the sulfonamide group for inhibitory activity. nih.gov Modifications such as introducing a methylene (B1212753) bridge between the sulfonamide and the side chain or reversing the sulfonamide group led to a significant loss of potency. nih.gov These findings suggest that the sulfonamide moiety likely interacts with the diatomic zinc center of the enzyme. nih.gov Further optimization of a different chemical scaffold led to the development of LEI-401, a potent and selective NAPE-PLD inhibitor that has been shown to reduce NAE levels in the brain of mice. nih.gov

The inhibition of NAPE-PLD has been shown to have effects on emotional behavior in animal models. nih.gov For instance, the administration of LEI-401 to mice impaired the extinction of aversive memories, an effect that could be counteracted by an inhibitor of fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide. nih.gov This suggests a functional interplay between the biosynthesis and degradation of endocannabinoids in regulating emotional responses. Furthermore, genetic deletion of NAPE-PLD in mice has been shown to lead to sex-dependent differences in the response to opioids and natural rewards. biorxiv.org

Table 1: Examples of NAPE-PLD Inhibitors and their Characteristics

| Compound | Chemical Class | Potency | Key Findings |

|---|---|---|---|

| ARN19874 | Quinazoline sulfonamide | Micromolar (IC50 ≈ 36-50 μM for analogues) nih.gov | First small-molecule NAPE-PLD inhibitor identified. The sulfonamide group is crucial for activity. nih.gov |

| LEI-401 | Pyrimidine carboxamide derivative | Nanomolar (Ki = 0.30 μM for initial hit) nih.gov | Potent and selective inhibitor that reduces brain NAE levels and affects emotional behavior in mice. nih.gov |

Other Enzyme Targets and Biological Activities

Beyond its effects on specific primary targets, this compound and its structural analogues have been investigated for their inhibitory activity against a range of other enzymes and their potential to modulate various biological pathways. These explorations have revealed a broader spectrum of bioactivity, suggesting that compounds based on this scaffold could have applications in diverse therapeutic areas.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanogenesis, the process of melanin (B1238610) pigment production, and is also responsible for enzymatic browning in fruits and vegetables. researchgate.netnih.gov As such, inhibitors of tyrosinase are of great interest for cosmetic applications as skin-lightening agents and in the food industry to prevent browning. nih.gov

Several studies have explored sulfonamide-containing compounds as potential tyrosinase inhibitors. For instance, a series of sulfonamide-substituted 1,3,5-triphenyl pyrazoline derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. researchgate.net Some of these compounds exhibited stronger inhibitory effects than the standard inhibitor, kojic acid. researchgate.net Molecular docking studies suggested that these compounds could bind effectively to the active site of the enzyme. researchgate.net Similarly, other classes of compounds, such as certain pyrazole (B372694) derivatives, have also been identified as potent tyrosinase inhibitors, with some showing stronger activity than kojic acid. nih.gov The mechanism of inhibition often involves blocking the substrate's access to the enzyme's active site. nih.gov

Table 2: Examples of Tyrosinase Inhibitors

| Compound Class | Example Compound | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Sulfonamide-substituted 1,3,5-triphenyl pyrazolines | Compound 4c | 30.14 µM researchgate.net | researchgate.net |

| Pyrazole derivatives | - | Stronger than kojic acid nih.gov | nih.gov |

| Isoflavonoids | 7,3',4'-trihydroxyisoflavone | 5.23 ± 0.6 µM nih.gov | nih.gov |

| Aurones | 4,6,4'-trihydroxyaurone | 75% inhibition at 0.1 mM nih.gov | nih.gov |

Urease, Acetylcholinesterase, and Butyrylcholinesterase Inhibition

The inhibitory potential of sulfonamide-based compounds has been investigated against several other enzymes, including urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. nih.gov Flavonoids, for example, have been shown to exhibit urease inhibitory activity. nih.gov

AChE and BChE are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibitors of these enzymes are used in the treatment of Alzheimer's disease to enhance cholinergic neurotransmission. nih.govnih.gov Research into new BChE inhibitors has led to the design and synthesis of N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives. nih.gov Several of these compounds displayed potent and non-competitive inhibition of BChE, with molecular docking studies suggesting interactions with key residues in the enzyme's active site. nih.gov The selective inhibition of BChE is considered a potentially advantageous strategy for treating later stages of Alzheimer's disease. nih.gov

Protoporphyrinogen (B1215707) Oxidase Inhibition

Protoporphyrinogen oxidase (PPO) is a crucial enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. researchgate.netucanr.edu It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. ucanr.edu Inhibition of PPO in plants leads to the accumulation of its substrate, which, in the presence of light and oxygen, causes the formation of highly reactive oxygen species that disrupt cell membranes, leading to rapid cell death. ucanr.edu This mechanism makes PPO an excellent target for herbicides. nih.govresearchgate.net

A wide variety of chemical classes have been developed as PPO-inhibiting herbicides, demonstrating their effectiveness at low application rates and generally favorable toxicological profiles. researchgate.net The discovery of new PPO inhibitors is an active area of research, with computational methods and artificial intelligence being employed to identify novel chemical scaffolds. researchgate.netawsjournal.org These herbicides are vital tools in agriculture for weed management. awsjournal.org

Aryl Hydrocarbon Receptor (AHR) Ligand Activity

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a significant role in mediating cellular responses to a variety of environmental compounds and endogenous molecules. nih.govmdpi.com Historically known for its role in the toxic effects of dioxin-like compounds, the AHR is now recognized as a key regulator of cellular homeostasis, immune responses, and oxidative stress. nih.govmdpi.com

Ligand binding to the AHR leads to its translocation to the nucleus, where it forms a heterodimer with the AHR nuclear translocator (ARNT) protein. mdpi.com This complex then binds to specific DNA sequences, known as dioxin response elements (DREs), to regulate the expression of target genes, including drug-metabolizing enzymes like CYP1A1. nih.govmdpi.com

Some compounds can act as selective AHR modulators (SAhRMs), meaning they can elicit specific AHR-dependent responses without activating the full range of AHR-mediated gene expression, thereby potentially avoiding the toxic effects associated with broad AHR activation. researchgate.net For instance, the selective estrogen receptor modulator Way-169916 has been identified as a SAhRM that can suppress inflammatory gene expression in an AHR-dependent manner without inducing CYP1A1 expression. researchgate.net The AHR is also involved in the regulation of skin barrier function, with AHR ligands influencing the expression of genes involved in ceramide metabolism. nih.gov

Keap1-Nrf2 Protein-Protein Interaction Inhibition

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the cellular antioxidant response. nih.gov Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent degradation by the proteasome. nih.gov In response to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear accumulation of Nrf2. nih.gov In the nucleus, Nrf2 activates the expression of a wide array of cytoprotective genes. nih.gov

Inhibiting the protein-protein interaction (PPI) between Keap1 and Nrf2 is a promising therapeutic strategy for diseases associated with oxidative stress, such as neurodegenerative and inflammatory disorders. nih.gov Small-molecule inhibitors that disrupt this interaction can mimic the effects of oxidative stress, leading to Nrf2 activation and the upregulation of antioxidant defenses. nih.gov The design of such inhibitors often targets the binding pocket on Keap1 where the Neh2 domain of Nrf2 docks. nih.gov

Antioxidant Activities

While direct research on the antioxidant properties of this compound is not extensively available in the reviewed scientific literature, studies on structurally related compounds, particularly those containing sulfonamide and carboxamide moieties, provide valuable insights into their potential antioxidant activities. The presence of these functional groups in various molecular scaffolds has been associated with the ability to scavenge free radicals and mitigate oxidative stress.

Research into a series of new sulphonamide pyrolidine carboxamide derivatives has demonstrated their potential as antioxidant agents. plos.orgnih.gov These compounds, which share the sulfonamide and carboxamide functionalities with this compound, have been evaluated for their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common in vitro assay to assess antioxidant capacity. plos.orgpensoft.net The mechanism of action for many antioxidants involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity. nih.gov

Several of the tested sulphonamide pyrolidine carboxamide derivatives exhibited notable DPPH radical scavenging activity, with some showing potency comparable to the standard antioxidant, ascorbic acid. plos.org The structure-activity relationship (SAR) studies within this series suggest that the nature and position of substituents on the aromatic rings can significantly influence the antioxidant potential. plos.org For instance, the presence of electron-donating groups can enhance the radical scavenging capacity.

In addition to sulphonamide-carboxamide hybrids, other pyridine derivatives have been investigated for their antioxidant properties. The pyridine ring itself, with its nitrogen atom, can act as an electron donor to quench free radicals. nih.gov Studies on various pyridine derivatives have confirmed their potential to exhibit antioxidant effects. researchgate.netru.nl

The antioxidant activity of these compounds is a significant area of interest as oxidative stress is implicated in the pathophysiology of numerous diseases. Compounds that possess both enzyme-inhibiting and antioxidant properties could offer a dual therapeutic advantage. plos.org

The following table summarizes the DPPH radical scavenging activity of selected sulphonamide pyrolidine carboxamide derivatives, which are analogues of this compound.

Table 1: DPPH Radical Scavenging Activity of Selected Sulphonamide Pyrolidine Carboxamide Derivatives

| Compound | IC₅₀ (µg/mL) plos.org |

|---|---|

| 10b | 6.48 |

| 10c | 8.49 |

| 10d | 3.02 |

| 10j | 6.44 |

| 10o | 4.32 |

| Ascorbic Acid (Standard) | 1.06 |

The data presented in Table 1 highlights that several analogues of this compound possess significant antioxidant activity, as evidenced by their low IC₅₀ values in the DPPH assay. plos.org A lower IC₅₀ value indicates a higher potency of the compound as a radical scavenger. While these findings are promising, further research is necessary to directly evaluate the antioxidant profile of this compound and to fully understand the structure-activity relationships governing the antioxidant effects within this class of compounds.

Mechanistic Studies of 2 Sulfamoylpyridine 4 Carboxamide at the Molecular Level

Elucidation of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-competitive)